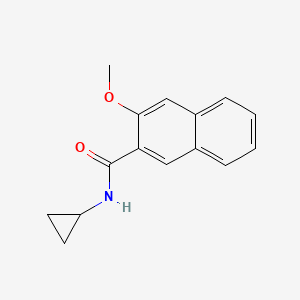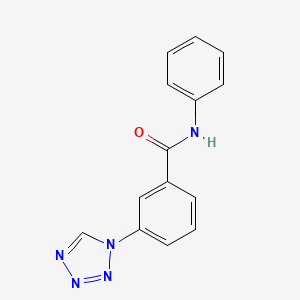
4-(5-chloro-2-nitrobenzyl)morpholine
Descripción general
Descripción
4-(5-chloro-2-nitrobenzyl)morpholine, also known as CNB-Morpholine, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a tool for studying various biological processes. CNB-Morpholine is a small molecule that can be easily synthesized and has been shown to have a wide range of applications in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 4-(5-chloro-2-nitrobenzyl)morpholinene is not fully understood, but it is believed to bind to specific sites on proteins, altering their function and activity. 4-(5-chloro-2-nitrobenzyl)morpholinene has been shown to bind to a variety of proteins, including transcription factors, kinases, and phosphatases. By binding to these proteins, 4-(5-chloro-2-nitrobenzyl)morpholinene can modulate their activity and alter various biological processes.
Biochemical and Physiological Effects:
4-(5-chloro-2-nitrobenzyl)morpholinene has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in various metabolic pathways, as well as alter the expression of genes involved in cell growth and differentiation. Additionally, 4-(5-chloro-2-nitrobenzyl)morpholinene has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(5-chloro-2-nitrobenzyl)morpholinene is its ease of synthesis and availability. It can be synthesized using relatively simple methods and is readily available from a variety of commercial sources. Additionally, 4-(5-chloro-2-nitrobenzyl)morpholinene has been shown to be stable under a wide range of conditions, making it a useful tool for studying biological processes in vitro. However, one limitation of 4-(5-chloro-2-nitrobenzyl)morpholinene is its potential for off-target effects. As it can bind to a variety of proteins, it may alter the activity of proteins that are not the intended target, leading to unintended consequences.
Direcciones Futuras
There are several potential future directions for the use of 4-(5-chloro-2-nitrobenzyl)morpholinene in scientific research. One area of interest is the development of 4-(5-chloro-2-nitrobenzyl)morpholinene-based therapies for the treatment of various diseases. Additionally, 4-(5-chloro-2-nitrobenzyl)morpholinene could be used as a tool for studying the role of specific proteins in various biological processes, as well as for drug discovery and development. Finally, the potential for off-target effects could be addressed through the development of more specific 4-(5-chloro-2-nitrobenzyl)morpholinene analogs that bind only to the intended target protein.
Aplicaciones Científicas De Investigación
4-(5-chloro-2-nitrobenzyl)morpholinene has been used in a variety of scientific research applications, including the study of protein-protein interactions, the regulation of gene expression, and the modulation of enzyme activity. 4-(5-chloro-2-nitrobenzyl)morpholinene has been shown to bind to specific sites on proteins, altering their function and allowing researchers to study their role in various biological processes. Additionally, 4-(5-chloro-2-nitrobenzyl)morpholinene has been used as a tool for drug discovery, as it can be used to screen large libraries of compounds for potential therapeutic activity.
Propiedades
IUPAC Name |
4-[(5-chloro-2-nitrophenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-10-1-2-11(14(15)16)9(7-10)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYOFRMLCQBGPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-2-nitrobenzyl)morpholine | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5720818.png)
![5-fluoro-2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720825.png)
![2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5720831.png)
![2-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5720835.png)

![3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5720860.png)
![methyl 4-[2-(4-biphenylyl)-2-oxoethoxy]benzoate](/img/structure/B5720863.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5720868.png)
![4-(dimethylamino)benzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5720873.png)
![5-(5-chloro-2-thienyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5720888.png)
![2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720903.png)
![3-[(3,4-dimethoxybenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5720914.png)

![{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5720920.png)